N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The hydrogen atoms on the furan and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide is unique due to its combination of a furan ring, a pyrazole ring, and an amide group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-12-6-3-4-8-14(12)17(23)20-15-11-22(2)21-16(15)18(24)19-10-13-7-5-9-25-13/h3-9,11H,10H2,1-2H3,(H,19,24)(H,20,23) |
InChI Key |
XSXXSJZONOYQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C |
Origin of Product |
United States |
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